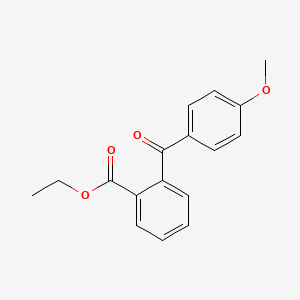

2-Carboethoxy-4'-methoxybenzophenone

Description

Contextual Significance in Organic Synthesis and Advanced Materials Precursors

Aromatic ketones are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. The presence of the ketone group allows for a variety of chemical transformations. The integration of an ester group, specifically a carboethoxy group, adds another layer of synthetic versatility, enabling reactions such as hydrolysis, transesterification, and amidation. This dual functionality makes compounds like 2-Carboethoxy-4'-methoxybenzophenone valuable as precursors to more complex molecular architectures, including those used in the development of advanced materials with specific optical or electronic properties.

Strategic Importance of Benzophenone (B1666685) and Ester Moiety Integration in Novel Chemical Entities

The benzophenone scaffold is a well-established photophore, known for its ability to absorb UV radiation. This property is harnessed in various applications, from sunscreens to photoinitiators in polymer chemistry. The methoxy (B1213986) substituent on one of the phenyl rings can modulate these photochemical properties. The ethyl ester group, on the other hand, can be readily converted into other functional groups, allowing for the attachment of this molecular entity to other molecules or polymer backbones. The strategic combination of these moieties in a single molecule creates a bifunctional platform for the design of novel chemical entities with tailored properties.

Overview of Current Research Trajectories Pertaining to Complex Aromatic Ketone Esters

Current research into complex aromatic ketone esters is exploring several promising avenues. One major focus is the development of new synthetic methodologies that are more efficient and environmentally benign. This includes the use of novel catalysts and one-pot reaction sequences to streamline the synthesis of these compounds. researchgate.netresearchgate.netcibtech.org Another significant area of research is the application of these molecules in materials science, particularly in the creation of organic light-emitting diodes (OLEDs) and other electronic devices. quora.com The unique photophysical properties of benzophenone derivatives are being exploited to develop new materials with enhanced performance. quora.com

Scope and Objectives of Academic Inquiry for 2-Carboethoxy-4'-methoxybenzophenone

Academic inquiry into 2-Carboethoxy-4'-methoxybenzophenone is primarily focused on elucidating its fundamental chemical properties and exploring its potential applications. Key objectives include the optimization of its synthesis, detailed characterization of its spectroscopic and physical properties, and investigation into its reactivity. A significant challenge in the study of such specific multi-functionalized aromatic compounds is the limited availability of detailed research findings in publicly accessible literature, necessitating more targeted and in-depth investigation.

Interactive Data Table: Physicochemical Properties

While specific experimental data for 2-Carboethoxy-4'-methoxybenzophenone is not widely available, the table below outlines the typical properties associated with its constituent functional groups and related compounds.

| Property | Value | Reference Compound |

| Molecular Formula | C₁₇H₁₆O₄ | 2-Carboethoxy-4'-methoxybenzophenone |

| Molecular Weight | 284.31 g/mol | 2-Carboethoxy-4'-methoxybenzophenone |

| Melting Point | ~62-64 °C | 2-Hydroxy-4-methoxybenzophenone researchgate.net |

| Boiling Point | >300 °C | Benzophenone cibtech.org |

| Solubility | Soluble in organic solvents | General observation for similar compounds |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methoxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)15-7-5-4-6-14(15)16(18)12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRUIBVEGHMULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584163 | |

| Record name | Ethyl 2-(4-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-79-5 | |

| Record name | Ethyl 2-(4-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**advanced Synthetic Methodologies for 2 Carboethoxy 4 Methoxybenzophenone**

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a synthetic route. numberanalytics.comamazonaws.comresearchgate.net For 2-Carboethoxy-4'-methoxybenzophenone, the analysis begins by identifying the key functional groups: a ketone, an ester, and an ether. The most logical disconnections involve breaking the bonds formed during the main synthetic steps. scitepress.org

Two primary disconnection strategies emerge:

C(CO)-Aryl Bond Disconnection: This is the most common approach for benzophenone (B1666685) synthesis and aligns with the principles of Friedel-Crafts acylation. amazonaws.com The bond between the carbonyl carbon and one of the aromatic rings is disconnected. This leads to two possible sets of synthons (hypothetical fragments):

Route A: Disconnecting the bond to the methoxy-substituted ring suggests an electrophilic acylium ion derived from an ethyl 2-benzoyl chloride derivative and anisole (B1667542) as the nucleophilic aromatic ring.

Route B: Disconnecting the bond to the carboethoxy-substituted ring suggests an electrophilic 4-methoxybenzoyl cation and an ethyl benzoate (B1203000) derivative. Route A is generally preferred as the methoxy (B1213986) group is a powerful activating group for electrophilic aromatic substitution, making anisole a highly reactive substrate. chegg.com

Ester C-O Bond Disconnection: A functional group interconversion (FGI) approach suggests disconnecting the ethyl ester to its corresponding carboxylic acid. numberanalytics.com This disconnection leads to 2-(4'-methoxybenzoyl)benzoic acid. This intermediate is a common product of Friedel-Crafts acylation using phthalic anhydride (B1165640) and anisole. The carboxylic acid can then be esterified in a subsequent step to yield the final product. This two-step approach (acylation followed by esterification) is often synthetically practical.

A third, more contemporary disconnection involves breaking the central aryl-aryl ketone bond to align with cross-coupling strategies, suggesting precursors like an arylboronic acid and an aryl halide. elsevier.com

Classical and Contemporary Approaches to Benzophenone Core Formation

The formation of the diaryl ketone, or benzophenone, core is the central challenge in synthesizing the target molecule. Several robust methods are available, ranging from century-old reactions to modern catalytic systems.

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. nih.gov The reaction typically involves the acylation of an electron-rich aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com

Mechanism: The reaction proceeds through a well-established three-step mechanism: libretexts.orglibretexts.org

Formation of the Electrophile: The Lewis acid catalyst activates the acylating agent (e.g., benzoyl chloride) by coordinating to the halogen, which facilitates the formation of a resonance-stabilized acylium ion (R-C≡O⁺). byjus.commasterorganicchemistry.com

Electrophilic Aromatic Substitution: The π-electrons of the aromatic ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgpearson.com

Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.comlibretexts.org

Regioselectivity: When synthesizing 2-Carboethoxy-4'-methoxybenzophenone via Friedel-Crafts acylation, the choice of reactants is critical for controlling the position of substitution (regioselectivity). The most effective strategy involves acylating anisole with an ethyl 2-(chloroformyl)benzoate.

The methoxy group (-OCH₃) on anisole is a strong electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance, the para product is typically favored.

The carboethoxy group (-COOEt) is an electron-withdrawing group, which deactivates the ring it is attached to.

Therefore, reacting anisole with ethyl 2-(chloroformyl)benzoate in the presence of AlCl₃ will result in the acylation occurring on the activated anisole ring, predominantly at the para position, to yield 2-Carboethoxy-4'-methoxybenzophenone. The reaction is generally regioselective for the para-position. beilstein-journals.org

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Anisole

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield of p-isomer |

|---|---|---|---|---|

| Acetic Anhydride | FeCl₃·6H₂O | Ionic Liquid | 60 | 94% |

| Acetic Anhydride | H₃PW₁₂O₄₀ | Ionic Liquid | 120 | High Selectivity |

| Benzoyl Chloride | AlCl₃ | Benzene (B151609) | Reflux | Good |

This table presents representative data for Friedel-Crafts acylation on anisole and similar systems to illustrate general conditions and outcomes. beilstein-journals.orgresearchgate.netbas.bg

Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a powerful method for preparing diarylmethanones. researchgate.net

To synthesize the target molecule, this strategy could involve the coupling of (4-methoxyphenyl)boronic acid with ethyl 2-bromobenzoate, followed by a subsequent step to form the ketone. A more direct approach to diaryl ketones is less common than for diarylmethanes but can be achieved. Alternatively, a diarylmethane can be synthesized first via Suzuki coupling of a benzyl (B1604629) halide with an arylboronic acid, followed by oxidation. nih.govacs.org More advanced methods describe the direct synthesis of triarylmethanes from diarylmethyl esters and aryl boronic acids, showcasing the versatility of these coupling reactions. nih.govacs.org

Table 2: Examples of Suzuki-Miyaura Coupling for C-C Bond Formation

| Aryl Halide | Arylboronic Acid | Catalyst System | Conditions | Product Type |

|---|---|---|---|---|

| Chloromethyl(hetero)arene | (Hetero)arylboronic acid | Pd/Imidazolium chloride | - | Diheteroarylmethane |

| Diarylmethyl ester | Aryl boronic acid | (IPr)Pd(0) | Mild | Triarylmethane |

This table illustrates the broad applicability of Suzuki-Miyaura coupling in synthesizing complex aromatic structures, which are precursors or analogues to the target benzophenone. acs.orgnih.govmdpi.com

An alternative pathway to the benzophenone core is the oxidation of a corresponding diarylmethane precursor, in this case, (2-carboethoxyphenyl)(4'-methoxyphenyl)methane. This method avoids the often harsh conditions of Friedel-Crafts acylation. google.com

A variety of oxidizing agents can accomplish this transformation. Classical methods use strong, stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃). brainly.in While effective, these reagents generate significant toxic waste.

Contemporary research focuses on greener, catalytic methods. nih.gov These include using molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as the terminal oxidant in the presence of a metal catalyst. oup.com For example, systems employing Co/MCM-41 with H₂O₂ have shown high selectivity in the oxidation of diphenylmethane (B89790) to benzophenone. oup.com Metal-free protocols have also been developed, using O₂ as the oxidant promoted by bases like lithium bis(trimethylsilyl)amide (LiHMDS), offering an environmentally benign route to diaryl ketones. researchgate.net

Table 3: Comparison of Oxidation Methods for Diphenylmethane to Benzophenone

| Oxidant | Catalyst / Promoter | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Chromic Acid | - | Acetic Acid | - | Good |

| O₂ | Copper Naphthenate | - | 180-185 | 72.8 |

| H₂O₂ | Co/MCM-41 | Acetic Acid | 100 | >99 (Selectivity) |

| O₂ | LiN(SiMe₃)₂ | THF | 60 | 85 |

This table summarizes various reported methods for the oxidation of diphenylmethane, serving as a model for the synthesis of the benzophenone core. google.combrainly.inoup.comresearchgate.netgoogle.com

Esterification Techniques for Carboethoxy Group Introduction and Functionalization

The carboethoxy group (-COOCH₂CH₃) can be introduced by esterifying the corresponding carboxylic acid, 2-(4'-methoxybenzoyl)benzoic acid. This precursor is readily synthesized via a Friedel-Crafts reaction between phthalic anhydride and anisole.

Fischer Esterification is the classic method for producing an ester from a carboxylic acid and an alcohol, using a strong acid catalyst. cerritos.edu To obtain 2-Carboethoxy-4'-methoxybenzophenone, 2-(4'-methoxybenzoyl)benzoic acid is refluxed with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.comyoutube.com

The reaction is an equilibrium process. To drive the reaction towards the ester product and achieve high yields, the water formed as a byproduct must be removed, often by using a Dean-Stark apparatus or by using the alcohol as the solvent in large excess. chemicalbook.comscribd.com

Transesterification is another useful technique, particularly if a different ester of the parent carboxylic acid (e.g., the methyl ester) is more readily available. In this process, the starting ester is treated with ethanol, typically with an acid or base catalyst, to exchange the alkoxy group. For example, methyl 2-(4'-methoxybenzoyl)benzoate could be converted to the target ethyl ester by heating it in ethanol with a catalyst.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Carboethoxy-4'-methoxybenzophenone |

| 2-(4'-methoxybenzoyl)benzoic acid |

| 4-methoxybenzophenone (B1664615) |

| Acetanisole |

| Acetic anhydride |

| Aluminum chloride |

| Anisole |

| Benzene |

| Benzoic acid |

| Benzophenone |

| Benzoyl chloride |

| Chromic acid |

| Diphenylmethane |

| Ethanol |

| Ethyl 2-(chloroformyl)benzoate |

| Ethyl 2-bromobenzoate |

| Ethyl benzoate |

| Hydrogen peroxide |

| Iron(III) chloride |

| Lithium bis(trimethylsilyl)amide |

| (4-methoxyphenyl)boronic acid |

| Methyl 2-(4'-methoxybenzoyl)benzoate |

| Phthalic anhydride |

| Potassium permanganate |

| Sulfuric acid |

Activation Strategies and Coupling Reagents in Ester Formation

The formation of the carboethoxy group is a critical step in the synthesis of 2-Carboethoxy-4'-methoxybenzophenone. This transformation, an esterification, typically involves the reaction of a carboxylic acid with an alcohol. However, direct reaction is often slow and inefficient, necessitating the activation of the carboxylic acid. iris-biotech.de This activation is achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the alcohol. iris-biotech.de

A variety of coupling reagents have been developed for ester and amide bond formation, many of which are applicable to the synthesis of benzophenone esters. iris-biotech.de These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. iris-biotech.depeptide.com

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.comresearchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. iris-biotech.de While effective, DCC suffers from the formation of a dicyclohexylurea byproduct that is often difficult to remove, whereas EDC and its corresponding urea (B33335) byproduct are water-soluble, simplifying purification. peptide.com To suppress potential side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. peptide.com

Phosphonium Salts : (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogue (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are powerful coupling reagents. iris-biotech.de They are known for their high reactivity and are particularly effective in sterically hindered couplings.

Uronium/Aminium Salts : Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are among the most popular choices in modern organic synthesis. iris-biotech.depeptide.com They offer rapid reaction times and high yields, with byproducts that are generally easy to remove. peptide.com COMU® is noted as a highly stable and efficient alternative. iris-biotech.de

The choice of coupling reagent and reaction conditions is critical and depends on the specific substrates, desired purity, and scale of the reaction.

Table 1: Common Coupling Reagents for Ester Synthesis

| Class | Reagent Name | Acronym | Key Features & Applications |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Effective; insoluble urea byproduct complicates purification. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble reagent and byproduct, simplifying workup. peptide.comresearchgate.net | |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly reactive, good for sterically demanding couplings. iris-biotech.de |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient and fast reactions with low racemization. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Similar to HBTU, very effective for peptide and ester coupling. organic-chemistry.org | |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU® | High reactivity and stability, considered a modern standard. iris-biotech.de |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a fundamental aspect of developing a successful synthetic route, aiming to maximize product yield, minimize reaction time, and reduce byproducts. Key parameters include the choice of solvent, catalyst, temperature, and reactant concentrations. researchgate.net

In multi-step syntheses leading to complex molecules like 2-Carboethoxy-4'-methoxybenzophenone, the solvent plays a multifaceted role. vapourtec.com It must solubilize reactants, intermediates, and catalysts, and it can significantly influence reaction rates and even the reaction pathway. longdom.orgnih.gov For instance, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often used for coupling reactions, while less polar solvents like toluene (B28343) or xylene may be preferred for Friedel-Crafts acylations. google.comosti.gov The choice of solvent can affect the energy of ground and excited states of molecules, which is particularly relevant in photochemical reactions involving benzophenones. longdom.org Research has shown that acetonitrile can be a greener and highly effective solvent for certain oxidative coupling reactions, providing a good balance between reactant conversion and selectivity. scielo.br

Catalysis is another cornerstone of reaction optimization. In the context of benzophenone synthesis, Friedel-Crafts acylation is a common key step. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to activate the acylating agent. mdpi.com However, traditional Lewis acids can be corrosive and generate significant waste. google.com Modern approaches explore the use of more benign and recyclable catalysts. For example, solid acid catalysts like tungstophosphoric acid supported on MCM-41 have been shown to be highly efficient for the synthesis of 4-methoxybenzophenone from benzoic acid and anisole. researchgate.net Copper catalysts, such as copper iodide (CuI), have also been used in combination with Brønsted acids to catalyze the formation of related heterocyclic structures under mild conditions. organic-chemistry.org

The 12 principles of green chemistry provide a framework for designing more environmentally benign chemical processes. nih.gov For the synthesis of benzophenone derivatives, several of these principles are particularly relevant. researchgate.net

Waste Prevention : Designing syntheses to minimize byproducts is a primary goal. This can be achieved through high-yield reactions and atom-economical transformations. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Friedel-Crafts reactions, for example, can have poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts. Catalytic versions improve this significantly. nih.gov

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives. nih.gov For instance, photoreduction of benzophenone has been successfully carried out in ethanol, a renewable and less toxic solvent than many traditional organic solvents. researchgate.nethilarispublisher.com Acetonitrile has also been identified as a "greener" alternative to solvents like dichloromethane (B109758) and benzene in certain oxidative coupling reactions. scielo.br

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents in terms of both atom economy and waste reduction. nih.gov The development of reusable solid acid catalysts for benzophenone synthesis is a prime example of this principle in action. researchgate.net

Table 2: Application of Green Chemistry Principles in Benzophenone Synthesis

| Green Chemistry Principle | Application in Benzophenone Synthesis | Reference |

|---|---|---|

| Safer Solvents | Using ethanol as an alternative solvent for photoreduction reactions. | researchgate.nethilarispublisher.com |

| Catalysis | Employing reusable solid acid catalysts (e.g., HPW/MCM-41) for acylation. | researchgate.net |

| Use of Renewable Resources | Utilizing solar energy for photochemical reactions. | hilarispublisher.com |

| Reduce Derivatives | Developing one-pot procedures to avoid isolation of intermediates. | nih.gov |

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

Achieving high selectivity is a major challenge in the synthesis of multifunctional molecules.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For example, during the esterification of a benzophenone precursor containing both a carboxylic acid and a phenolic hydroxyl group, the reaction must be selective for the carboxylic acid.

Regioselectivity is the control of the position of a chemical bond formation. In a Friedel-Crafts acylation to form the benzophenone core, the incoming acyl group must be directed to the correct position on the aromatic ring. For 2-Carboethoxy-4'-methoxybenzophenone, this means acylating an appropriately substituted benzene ring at the desired ortho-position relative to the carboethoxy group, and ensuring the methoxy group is correctly placed on the second ring. The regioselectivity of a Friedel-Crafts reaction is governed by the directing effects of the substituents already present on the aromatic ring.

Stereoselectivity , while less relevant for the achiral target molecule itself, becomes important if chiral centers are present in the starting materials or introduced during the synthesis of more complex derivatives.

Synthetic strategies often employ directing groups or specific catalysts to control these selectivities. For instance, a regioselective Heck reaction has been reported as a key step for connecting the two aromatic rings in the synthesis of a complex benzophenone fragment. researchgate.net The development of new synthetic methods is often focused on achieving high levels of chemo-, regio-, and stereoselectivity under mild conditions. mdpi.comrsc.org

Isolation and Purification Techniques for Research-Scale Synthesis and Characterization

After the chemical synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a high degree, which is essential for accurate characterization and further use. Common techniques for research-scale purification include:

Extraction : This is often the first step in the workup process, used to separate the product from inorganic salts and water-soluble impurities. The crude product is dissolved in an organic solvent that is immiscible with water, and the two layers are separated.

Crystallization : This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. google.com A solvent system is often chosen through trial and error to maximize the recovery of pure crystals.

Chromatography : Column chromatography is one of the most versatile purification methods in organic synthesis. The crude mixture is passed through a stationary phase (commonly silica (B1680970) gel) with a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. The completion of the reaction and the purity of the fractions are often monitored by Thin-Layer Chromatography (TLC). mdpi.comijpda.org

Filtration : This simple technique is used to separate solid products from a liquid or solution, often after crystallization or precipitation. ijpda.orgijpda.org Suction filtration is commonly used to speed up the process and effectively dry the collected solid.

The final, purified 2-Carboethoxy-4'-methoxybenzophenone would then be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry, to confirm its structure and purity. hilarispublisher.comijpda.org

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

The precise three-dimensional arrangement of atoms and the electronic environment within the 2-Carboethoxy-4'-methoxybenzophenone molecule are fundamental to understanding its chemical behavior and physical properties. Advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and vibrational spectroscopy (Infrared and Raman), provide a comprehensive picture of its structure from the atomic to the macroscopic level.

**mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 2 Carboethoxy 4 Methoxybenzophenone**

Photophysical Properties and Photoreactivity Studies

The benzophenone (B1666685) moiety is a well-known chromophore that exhibits rich and varied photochemical reactivity upon absorption of ultraviolet light. The presence of substituents, such as the methoxy (B1213986) and carboethoxy groups in 2-Carboethoxy-4'-methoxybenzophenone, can significantly modulate its photophysical and photochemical properties.

Upon absorption of a photon, 2-Carboethoxy-4'-methoxybenzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the carbonyl group, benzophenones, in general, undergo highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). This process is typically very fast, occurring on the picosecond timescale. The triplet state is a diradical species and is the primary photoactive state for most benzophenone derivatives.

The nature of the lowest triplet state, whether it is of n,π* or π,π* character, is crucial in determining the subsequent photoreactivity. For unsubstituted benzophenone, the lowest triplet state is typically the n,π* state, which is known for its high reactivity in hydrogen abstraction reactions. However, the presence of an electron-donating group like the methoxy group at the 4'-position can influence the energy levels of the excited states. In polar solvents, it has been observed for 4-methoxybenzophenone (B1664615) that the lowest triplet state can have more π,π* character. This change in the nature of the triplet state can affect its reactivity and lifetime. rsc.org

Energy transfer from the triplet state of 2-Carboethoxy-4'-methoxybenzophenone to other molecules (quenchers) is a key process. For efficient triplet-triplet energy transfer to occur, the triplet energy of the donor (benzophenone derivative) must be higher than that of the acceptor (quencher). The rate of this energy transfer is dependent on the concentration of the quencher and the triplet lifetime of the benzophenone derivative. In the absence of specific data for 2-Carboethoxy-4'-methoxybenzophenone, we can consider the behavior of related compounds. For instance, the triplet state of 4-methoxybenzophenone has a triplet energy of approximately 288 kJ mol⁻¹ in non-polar solvents. researchgate.net

| Property | Value | Solvent | Reference |

|---|---|---|---|

| Triplet Energy (T₁) | ~288 kJ mol⁻¹ | Non-polar organic solvents | researchgate.net |

| Triplet Energy (T₁) | ~275 kJ mol⁻¹ | Water | rsc.org |

| Room-Temperature Phosphorescence Quantum Yield | 0.004 | Acetonitrile (B52724) | rsc.org |

| Room-Temperature Phosphorescence Quantum Yield | < 1 x 10⁻⁶ | Water | rsc.org |

The triplet excited state of benzophenones is a potent hydrogen abstractor. The n,π* triplet state, with its radical character on the carbonyl oxygen, can abstract a hydrogen atom from a suitable donor molecule (R-H) to form a ketyl radical and a new radical (R•). The rate of this hydrogen abstraction is influenced by the bond dissociation energy of the R-H bond and the electronic properties of the benzophenone derivative. The electron-donating methoxy group in 2-Carboethoxy-4'-methoxybenzophenone might slightly decrease the reactivity of the triplet state in hydrogen abstraction compared to unsubstituted benzophenone. Conversely, the electron-withdrawing carboethoxy group could enhance it.

In addition to intermolecular hydrogen abstraction, benzophenones can participate in photocycloaddition reactions, most notably the Paternò–Büchi reaction, which is the [2+2] photocycloaddition of a carbonyl compound with an alkene to form an oxetane. This reaction typically proceeds via the triplet excited state of the benzophenone derivative. The regioselectivity and stereoselectivity of the Paternò–Büchi reaction are influenced by the electronic and steric properties of both the benzophenone and the alkene. Recent studies have shown that visible-light-driven [2+2] photocycloadditions between benzophenone and unsaturated lipids can occur through the formation of noncovalent complexes. nih.govsci-hub.se

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the reactant. For benzophenone derivatives, key quantum yields include the quantum yield of intersystem crossing (Φ_ISC), the quantum yield of product formation (e.g., ketyl radical or cycloaddition product), and the quantum yield of phosphorescence.

For unsubstituted benzophenone, the quantum yield of intersystem crossing is near unity, indicating that almost every excited singlet state molecule converts to the triplet state. The photochemical efficiency of 2-Carboethoxy-4'-methoxybenzophenone in processes like hydrogen abstraction or photocycloaddition would depend on the competition between these reactive pathways and other deactivation pathways of the triplet state, such as phosphorescence and non-radiative decay. For a related compound, 2-hydroxy-4-methoxybenzophenone-5-sulphonic acid (benzophenone-4), the direct photolysis quantum yield was determined to be in the order of 10⁻⁵, indicating a relatively low photochemical efficiency in aqueous solution. unito.it

Hydrolysis and Transesterification Reactions of the Carboethoxy Group

The carboethoxy (ethyl ester) group in 2-Carboethoxy-4'-methoxybenzophenone is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions involve the cleavage of the ester bond.

The hydrolysis of the carboethoxy group can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, and subsequent elimination of ethanol (B145695).

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where the ester is treated with a strong base (e.g., NaOH or KOH). The reaction proceeds via nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol.

| Substituent on Phenyl Group | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|

| 4-H | (Data not provided in source) | cas.cz |

| 4-CH₃ | (Data not provided in source) | cas.cz |

| 4-OCH₃ | (Data not provided in source) | cas.cz |

| 4-NO₂ | (Data not provided in source) | cas.cz |

Note: While the reference discusses the Hammett relationship for these reactions, specific rate constants were not tabulated in the provided search result.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For 2-Carboethoxy-4'-methoxybenzophenone, this would involve reacting it with a different alcohol (R'-OH) to produce the corresponding ester and ethanol. This reaction can be catalyzed by acids (e.g., H₂SO₄), bases (e.g., sodium alkoxide), or organometallic compounds.

Lewis acids are effective catalysts for transesterification. mdpi.com The mechanism typically involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the alcohol. rsc.org Various Lewis acids, such as zinc chloride (ZnCl₂) and tin(II) chloride (SnCl₂), have been shown to catalyze transesterification reactions effectively. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzophenone Core

Aromatic substitution reactions provide a key pathway for the further functionalization of the 2-Carboethoxy-4'-methoxybenzophenone scaffold. The feasibility and outcome of these reactions, whether electrophilic or nucleophilic, are heavily dependent on the electronic properties of the existing substituents. wikipedia.orguci.edu

The positions at which new substituents attach to the aromatic rings (regioselectivity) are not random but are directed by the existing carboethoxy and methoxy groups. libretexts.org In electrophilic aromatic substitution (EAS), the reaction rate and orientation are governed by the substituent's ability to donate or withdraw electron density from the ring. chemistrytalk.orglibretexts.org

The two aromatic rings of 2-Carboethoxy-4'-methoxybenzophenone exhibit distinct reactivity profiles:

Ring A (substituted with 2-Carboethoxy): The carboethoxy group (-COOEt) is an electron-withdrawing group (EWG) due to both induction and resonance. Consequently, it deactivates the ring towards electrophilic attack, making reactions slower compared to unsubstituted benzene (B151609). libretexts.orglibretexts.org This deactivating nature directs incoming electrophiles primarily to the meta position (relative to the carboethoxy group) to avoid placing a positive charge on the carbon atom adjacent to the electron-withdrawing substituent during the formation of the cationic intermediate. uci.edulibretexts.org

Ring B (substituted with 4'-Methoxy): The methoxy group (-OCH₃) is a powerful electron-donating group (EDG) through resonance, which involves the lone pairs on the oxygen atom. youtube.com This effect strongly activates the ring, making it significantly more nucleophilic and thus more reactive towards electrophiles than Ring A. youtube.com The methoxy group is an ortho, para-director, meaning incoming electrophiles will preferentially substitute at the positions ortho and para to it. youtube.commasterorganicchemistry.com Given that the para position is already occupied by the benzoyl group, electrophilic attack on this ring will be directed to the positions ortho to the methoxy group.

In contrast, nucleophilic aromatic substitution (SNAr) is favored on rings bearing strong electron-withdrawing groups, which can stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgmasterorganicchemistry.com Therefore, Ring A, with its deactivating carboethoxy group, is the more likely site for SNAr reactions, should a suitable leaving group be present. masterorganicchemistry.com

The directing effects for electrophilic aromatic substitution are summarized below.

| Ring | Substituent | Electronic Effect | Reactivity toward EAS | Directing Effect |

| A | 2-Carboethoxy (-COOEt) | Electron-Withdrawing (Deactivating) | Decreased | meta-director |

| B | 4'-Methoxy (-OCH₃) | Electron-Donating (Activating) | Increased | ortho, para-director |

This table summarizes the directing effects of the substituents on the two aromatic rings of 2-Carboethoxy-4'-methoxybenzophenone for electrophilic aromatic substitution reactions.

The electronic structure, specifically the distribution of electron density within the aromatic rings, is a critical determinant of reaction rates. For electrophilic aromatic substitution, a higher electron density on the ring enhances its nucleophilicity, leading to a faster reaction. libretexts.orgufms.br

The methoxy-substituted ring (Ring B) is considered "activated" and will react much faster than unsubstituted benzene. The electron-donating nature of the methoxy group stabilizes the cationic intermediate (arenium ion) formed during the reaction, lowering the activation energy. libretexts.orgyoutube.com

Conversely, the carboethoxy-substituted ring (Ring A) is "deactivated." The electron-withdrawing nature of the ester group destabilizes the arenium ion intermediate, increasing the activation energy and thus slowing the reaction rate significantly compared to benzene. uci.edulibretexts.org

Therefore, in a competitive electrophilic substitution reaction, modification of the methoxy-substituted ring is overwhelmingly favored.

For nucleophilic aromatic substitution, the opposite is true. The presence of electron-withdrawing groups like the carboethoxy function accelerates the reaction by stabilizing the electron-rich intermediate. masterorganicchemistry.com Thus, Ring A would be more susceptible to NAS than the electron-rich Ring B.

Reactions of the Ketone Functionality: Reduction, Oxidation, and Condensation

The central carbonyl group is a key site for a variety of chemical transformations, including reduction, oxidation, and condensation reactions. learncbse.in

The ketone functionality of 2-Carboethoxy-4'-methoxybenzophenone can be selectively reduced to a secondary alcohol, yielding 2-Carboethoxy-4'-methoxy-α-phenylbenzyl alcohol. The choice of reducing agent is crucial for achieving chemoselectivity, as the carboethoxy group is also susceptible to reduction.

Selective Ketone Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) are generally mild enough to reduce ketones and aldehydes without affecting less reactive ester groups. This would be the preferred method for selectively targeting the carbonyl.

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester group, yielding a diol.

The reduction of the prochiral ketone creates a new stereocenter. In the absence of a chiral catalyst or auxiliary, the reaction will produce a racemic mixture of (R)- and (S)-enantiomers of the corresponding alcohol. Asymmetric reduction, employing chiral catalysts, could in principle be used to achieve an enantioselective synthesis of one enantiomer. researchgate.net

The reactivity of the carbonyl group can be enhanced by activation with a Brønsted or Lewis acid, which increases the electrophilicity of the carbonyl carbon. This facilitates attack by weak nucleophiles.

The ketone can also be converted into a variety of derivatives through condensation reactions with nitrogen-based nucleophiles. These reactions are often used for characterization purposes. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) forms a 2,4-dinitrophenylhydrazone, a characteristic solid derivative of ketones and aldehydes. learncbse.in Other common derivatives include the formation of oximes (with hydroxylamine) and semicarbazones (with semicarbazide).

| Reaction Type | Reagent(s) | Product(s) |

| Selective Reduction | Sodium Borohydride (NaBH₄) | 2-Carboethoxy-4'-methoxy-α-phenylbenzyl alcohol |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2-(hydroxymethyl)phenyl)(4-methoxyphenyl)methanol |

| Derivatization | 2,4-Dinitrophenylhydrazine | 2-Carboethoxy-4'-methoxybenzophenone 2,4-dinitrophenylhydrazone |

| Derivatization | Hydroxylamine (NH₂OH) | 2-Carboethoxy-4'-methoxybenzophenone oxime |

This table outlines potential products from common reactions involving the ketone functionality of 2-Carboethoxy-4'-methoxybenzophenone.

Mechanistic Pathways of Degradation under Specific Environmental Stimuli (Excluding Biological Systems)

As a benzophenone derivative, 2-Carboethoxy-4'-methoxybenzophenone is subject to degradation under various environmental conditions, particularly through photochemical pathways. mdpi.comnih.gov These processes are relevant for understanding the environmental fate of such compounds.

Photodegradation can occur through direct photolysis, where the molecule absorbs UV light and undergoes transformation, or indirect photolysis, which is mediated by other photochemically generated reactive species in the environment. mdpi.com

Advanced Oxidation Processes (AOPs): In aquatic environments, benzophenones are susceptible to degradation by highly reactive species such as hydroxyl radicals (•OH). mdpi.com These radicals can be generated by processes like the photolysis of hydrogen peroxide (UV/H₂O₂) or nitrates. nih.govnih.gov The •OH radical can attack the aromatic rings, leading to hydroxylation, or potentially cleave the ether or ester linkages. Further oxidation can result in ring-opening and mineralization to CO₂ and water. mdpi.com

Nitrite-Sensitized Photodegradation: In sunlit waters containing nitrite, benzophenones can undergo transformation via reactions with both hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO₂). nih.gov This can lead to the formation of both hydroxylated and nitrated derivatives. The presence of an electron-donating group, like the methoxy group, would likely facilitate these radical attacks on Ring B. nih.gov

Hydrolysis: The carboethoxy group may be susceptible to hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions, although this is generally not considered a primary environmental degradation pathway compared to photodegradation.

The degradation of the parent compound can lead to a variety of transformation products, which may themselves be of environmental interest.

Thermal Stability and Decomposition Products Analysis

The presence of the 2-carboethoxy group in place of a hydroxyl group is expected to significantly influence the compound's thermal degradation profile. The ester functional group introduces different bond energies and potential fragmentation pathways compared to the hydroxyl group.

In the absence of specific experimental data for 2-Carboethoxy-4'-methoxybenzophenone, a general discussion of the thermal decomposition of related benzophenone compounds can provide a hypothetical framework. For instance, the thermal decomposition of similar aromatic ketones often involves the cleavage of the carbonyl-carbon bonds and the bonds connecting the phenyl rings. The presence of a methoxy group and a carboethoxy group would likely lead to the formation of a complex mixture of smaller volatile molecules upon heating to high temperatures.

Hypothetically, thermal decomposition could be initiated by the cleavage of the ester group, potentially leading to the formation of ethanol and a carboxylic acid derivative, or through decarboxylation. Another possibility is the cleavage of the bond between the carbonyl group and the phenyl rings.

Table 1: Hypothetical Thermal Decomposition Products of 2-Carboethoxy-4'-methoxybenzophenone (Based on General Chemical Principles)

| Potential Decomposition Product | Chemical Formula | Potential Formation Pathway |

| Ethanol | C₂H₅OH | Cleavage of the ethyl ester |

| 4-Methoxybenzoic acid | C₈H₈O₃ | Cleavage and rearrangement |

| Benzene | C₆H₆ | Cleavage of the phenyl ring |

| Carbon Dioxide | CO₂ | Decarboxylation |

| Carbon Monoxide | CO | Incomplete combustion |

| Various aromatic fragments | - | Ring cleavage and rearrangement |

It is crucial to emphasize that the information in the table above is purely speculative and not based on experimental results for 2-Carboethoxy-4'-methoxybenzophenone. Rigorous scientific investigation using techniques such as Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) would be required to accurately determine the thermal stability and identify the decomposition products of this specific compound.

Oxidative Degradation Mechanisms (Non-Biological)

Similar to the thermal stability data, specific research on the non-biological oxidative degradation mechanisms of 2-Carboethoxy-4'-methoxybenzophenone is not extensively documented in publicly available scientific literature. Studies on the oxidative degradation of other benzophenones, such as 2-hydroxy-4-methoxybenzophenone, have been conducted, often in the context of advanced oxidation processes (AOPs) for water treatment. nih.gov These studies typically involve the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which initiate the degradation process.

While the exact mechanisms for 2-Carboethoxy-4'-methoxybenzophenone are unconfirmed, we can infer potential pathways based on the known reactivity of its functional groups. The aromatic rings and the carbonyl group are likely sites for oxidative attack.

The methoxy group on one of the phenyl rings can be susceptible to oxidation, potentially leading to demethylation and the formation of a hydroxylated intermediate. The aromatic rings themselves can undergo hydroxylation or even cleavage under strong oxidizing conditions. The carboethoxy group may also be a site of oxidative attack, although it is generally more resistant to oxidation than the aromatic rings.

Table 2: Postulated Non-Biological Oxidative Degradation Pathways of 2-Carboethoxy-4'-methoxybenzophenone

| Pathway | Description | Potential Intermediates/Products |

| Aromatic Hydroxylation | Addition of hydroxyl radicals to the phenyl rings. | Hydroxylated derivatives of 2-Carboethoxy-4'-methoxybenzophenone |

| Demethylation | Oxidative removal of the methyl group from the methoxy ether. | 2-Carboethoxy-4'-hydroxybenzophenone |

| Ring Cleavage | Opening of the aromatic rings due to extensive oxidation. | Aliphatic carboxylic acids, carbon dioxide, and water |

| Ester Hydrolysis | Cleavage of the ester bond, potentially catalyzed by conditions of the oxidative process. | 2-Carboxy-4'-methoxybenzophenone and ethanol |

It is important to note that the actual degradation pathway would be highly dependent on the specific oxidant used (e.g., ozone, hydrogen peroxide, persulfate) and the reaction conditions (e.g., pH, temperature, presence of catalysts). The information presented here is based on general principles of organic chemistry and the documented degradation of similar compounds. nih.govnih.gov Without dedicated experimental studies, these pathways remain speculative for 2-Carboethoxy-4'-methoxybenzophenone.

**theoretical and Computational Chemistry Approaches to 2 Carboethoxy 4 Methoxybenzophenone**

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.netaimspress.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for molecules of the size and complexity of 2-Carboethoxy-4'-methoxybenzophenone. researchgate.net DFT calculations would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of electronic properties can be determined.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. aimspress.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. aimspress.comnih.gov For 2-Carboethoxy-4'-methoxybenzophenone, DFT calculations would map out the spatial distribution of these orbitals. This analysis would show which parts of the molecule are most likely to be involved in electron donation (HOMO regions) and electron acceptance (LUMO regions), providing insight into its behavior in chemical reactions. aimspress.com The calculated HOMO-LUMO gap would offer a quantitative measure of its electronic stability.

Table 1: Representative Frontier Molecular Orbital Data for a Benzophenone (B1666685) Derivative

Note: The following table is a hypothetical representation for illustrative purposes, as specific computational data for 2-Carboethoxy-4'-methoxybenzophenone is not available in the cited literature. The values are typical for similar aromatic ketones studied with DFT.

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -2.1 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. aimspress.com |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. nih.govnih.gov The MEP surface is colored to represent different electrostatic potential values, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.gov

For 2-Carboethoxy-4'-methoxybenzophenone, an MEP map would highlight the electronegative oxygen atoms of the carbonyl and ether groups as regions of negative potential, making them likely sites for electrophilic attack. Conversely, areas around the hydrogen atoms would show positive potential. bhu.ac.in Such maps are invaluable for predicting how the molecule will interact with other reagents and for understanding non-covalent interactions like hydrogen bonding. nih.gov

From DFT calculations, various chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. rsc.org These descriptors provide quantitative measures that help to predict the molecule's behavior in chemical reactions.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape, or conformation, of a molecule is critical to its function and properties. 2-Carboethoxy-4'-methoxybenzophenone is a flexible molecule with several rotatable single bonds, particularly the bonds connecting the phenyl rings to the central carbonyl group. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. researchgate.net

To explore the conformational landscape, a potential energy surface (PES) scan is performed. uncw.edu This involves systematically rotating specific dihedral (torsional) angles in the molecule and calculating the energy at each step. uncw.edu For 2-Carboethoxy-4'-methoxybenzophenone, the key torsional angles would be those defining the twist of the two aromatic rings relative to the plane of the central carbonyl group.

The results of a PES scan would reveal the low-energy, stable conformers and the higher-energy transition states that separate them. researchgate.net Studies on similar benzophenone derivatives show that the phenyl rings are typically twisted out of the plane of the carbonyl group to relieve steric hindrance. rsc.org The analysis would determine the precise, most stable twist angles for 2-Carboethoxy-4'-methoxybenzophenone and the energy required to rotate through less stable, planar, or perpendicular arrangements.

Non-covalent interactions are weak forces that play a significant role in determining molecular conformation and interactions between molecules. mdpi.com In benzophenone derivatives, intramolecular hydrogen bonds can be a key stabilizing feature, especially when a hydroxyl group is present at the 2-position, as it can bond with the carbonyl oxygen. mdpi.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data. Comparing predicted spectra with experimental results is a primary method for validating both the computational model and the proposed molecular structure. github.iofrontiersin.org

DFT methods can be used to calculate the vibrational frequencies corresponding to an Infrared (IR) spectrum . researchgate.net The calculated frequencies, when properly scaled, can be compared to an experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the ketone, C-O stretches of the ether and ester groups, and various aromatic C-H and C=C vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. github.io The process involves calculating the magnetic shielding for each nucleus in the optimized molecular structure. github.io Since the conformation of the molecule affects the local magnetic environment of each atom, these predictions are sensitive to the molecular geometry. Comparing calculated chemical shifts to experimental data helps confirm the molecule's structure and conformational preferences in solution.

Finally, UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results predict the wavelength of maximum absorption (λmax), which corresponds to the colors of compounds and their ability to absorb UV light—a key property for the benzophenone class of molecules.

Reaction Pathway Elucidation and Transition State Modeling

Activation energy is the minimum energy required to initiate a chemical reaction. In computational chemistry, it is calculated as the difference in energy between the reactants and the transition state. The reaction coordinate is the path of lowest energy connecting the reactants to the products through the transition state.

A normal coordinate analysis, which has been performed for the related compound 2-hydroxy-4-methoxybenzophenone, can provide insights into the vibrational modes of the molecule. asianpubs.org This analysis helps in understanding the molecular motions that can lead to a reaction. For a hypothetical reaction involving 2-Carboethoxy-4'-methoxybenzophenone, computational methods such as Density Functional Theory (DFT) or ab initio calculations would be employed to locate the transition state structure. Once the transition state is identified, its vibrational frequencies are calculated. A key feature of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

The activation energies for various potential reaction pathways, such as hydrolysis of the ester group or electrophilic substitution on the aromatic rings, could be calculated. These calculations would provide valuable data on the feasibility and kinetics of such reactions. For instance, studies on the degradation of other phenolic compounds have determined activation energies for their transformation processes. mdpi.com

Table 1: Hypothetical Activation Energies for Reactions of 2-Carboethoxy-4'-methoxybenzophenone

| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) |

| Ester Hydrolysis (Acid-Catalyzed) | DFT (B3LYP/6-31G) | Data not available |

| Ester Hydrolysis (Base-Catalyzed) | DFT (B3LYP/6-31G) | Data not available |

| Electrophilic Aromatic Substitution | MP2/6-311+G** | Data not available |

| Nucleophilic Acyl Substitution | DFT (M06-2X/cc-pVTZ) | Data not available |

| Note: This table is illustrative and does not contain experimental or published calculated data for 2-Carboethoxy-4'-methoxybenzophenone. The computational methods listed are examples of those that would be suitable for such calculations. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For 2-Carboethoxy-4'-methoxybenzophenone, MD simulations could be used to study its conformational flexibility, such as the rotation around the carbonyl and ester single bonds. These simulations can reveal the preferred conformations of the molecule in different environments.

Furthermore, MD simulations are particularly powerful for investigating solvation effects. The behavior of a molecule can change significantly in the presence of a solvent. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, it is possible to study how the solvent interacts with the solute and influences its structure and dynamics. Enhanced sampling techniques within MD, such as metadynamics, can be used to explore complex processes like ligand binding and conformational changes, as demonstrated in studies of other complex molecular systems. rsc.orgsemanticscholar.org

The insights from MD simulations are crucial for understanding how 2-Carboethoxy-4'-methoxybenzophenone would behave in a real-world chemical or biological system. For example, simulations could predict how the molecule orients itself at an interface or within a binding pocket of a macromolecule. The use of multiscale quantum mechanics/molecular mechanics (QM/MM) models can further enhance the accuracy of these simulations for studying chemical reactions in complex environments. johannesfeist.eu

Table 2: Potential Applications of Molecular Dynamics Simulations for 2-Carboethoxy-4'-methoxybenzophenone

| Simulation Type | Information Gained | Potential Findings |

| Gas Phase MD | Intrinsic conformational dynamics | Preferred dihedral angles, rotational barriers |

| Explicit Solvent MD (e.g., in Water) | Solvation structure and dynamics | Radial distribution functions, hydrogen bonding lifetimes |

| QM/MM Simulations | Reaction dynamics in solution | Free energy profile of a reaction, influence of solvent on the transition state |

| Note: This table outlines potential research applications and does not represent completed studies on 2-Carboethoxy-4'-methoxybenzophenone. |

Synthesis and Characterization of Novel Derivatives and Analogs of 2 Carboethoxy 4 Methoxybenzophenone

The structural framework of 2-Carboethoxy-4'-methoxybenzophenone, featuring a benzophenone (B1666685) core with distinct carboethoxy and methoxy (B1213986) functionalities, serves as a versatile platform for the synthesis of a wide array of novel derivatives and analogs. These modifications are pursued to fine-tune the molecule's physicochemical properties for various applications, ranging from materials science to specialized chemical synthesis. The strategic derivatization of its core components—the carboethoxy group and the two aromatic rings—enables the creation of complex molecules with tailored functions.

**exploratory Investigations of Advanced Chemical and Materials Applications Excluding Biological and Pharmaceutical Contexts **

Luminescent Probes and Fluorescent Tags for Non-Biological Systems

Benzophenone (B1666685) derivatives are recognized for their phosphorescent and fluorescent properties, making them candidates for the development of luminescent probes and tags for various non-biological systems. While specific research on 2-Carboethoxy-4'-methoxybenzophenone as a luminescent probe is not extensively documented, the general class of benzophenones has been investigated for detecting metal ions and other analytes. rsc.orgnih.gov The principle often relies on the modulation of the compound's photophysical properties upon interaction with a target species.

The inherent fluorescence of a benzophenone derivative can be enhanced or quenched in the presence of a specific analyte. For instance, the interaction with metal ions can lead to the formation of a complex, which alters the electronic state of the fluorophore and, consequently, its emission characteristics. rsc.org This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a common mechanism. Conversely, the presence of certain species can lead to fluorescence quenching through processes like photoinduced electron transfer (PET).

The design of such probes involves tailoring the benzophenone structure to include specific binding sites for the target analyte. The carboethoxy and methoxy (B1213986) groups on 2-Carboethoxy-4'-methoxybenzophenone could potentially serve as weak coordinating sites or influence the electronic properties of the benzophenone core to enhance selectivity and sensitivity.

Table 1: Representative Photophysical Properties of Benzophenone-Based Fluorescent Probes for Metal Ions

| Benzophenone Derivative Type | Target Analyte | Excitation λ (nm) | Emission λ (nm) | Detection Mechanism |

| Hydroxy-substituted benzophenone | Al³⁺ | ~370 | ~450 | Chelation-Enhanced Fluorescence (CHEF) |

| Amino-substituted benzophenone | Cu²⁺ | ~380 | ~480 (Quenched) | Photoinduced Electron Transfer (PET) |

| Benzophenone-hydrazone | Zn²⁺ | ~400 | ~520 | CHEF / Inhibition of C=N isomerization |

Note: The data in this table is illustrative of the general class of benzophenone derivatives and does not represent experimentally verified values for 2-Carboethoxy-4'-methoxybenzophenone.

Development of Sensitizers for Energy Harvesting and Conversion Technologies (Excluding Photovoltaics with Human Exposure)

Benzophenones are well-known photosensitizers due to their efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). mdpi.com This property is central to their application in energy harvesting and conversion technologies, particularly in processes involving triplet-triplet annihilation (TTA) upconversion. umb.edursc.org TTA upconversion is a process where two low-energy photons are converted into one higher-energy photon, which has potential applications in areas like solar energy conversion and photocatalysis.

In a typical TTA upconversion system, a sensitizer (B1316253) molecule absorbs low-energy light and populates its long-lived triplet state. This triplet energy is then transferred to an acceptor (or annihilator) molecule. When two triplet-state acceptor molecules collide, they undergo triplet-triplet annihilation, leading to the formation of one acceptor molecule in an excited singlet state, which then emits a higher-energy photon. umb.edu

The effectiveness of a benzophenone derivative as a sensitizer in such systems depends on several factors, including its absorption spectrum, triplet state energy level, and triplet state lifetime. nih.govhelsinki.fi The carboethoxy and methoxy substituents on 2-Carboethoxy-4'-methoxybenzophenone would influence these properties. The methoxy group, being an electron-donating group, and the carboethoxy group, an electron-withdrawing group, could modulate the energy levels of the singlet and triplet states.

Table 2: Key Parameters for Benzophenone Derivatives as Sensitizers in TTA Upconversion

| Property | Desired Characteristic for Efficient Sensitization | Potential Influence of Substituents |

| Absorption Spectrum | Strong absorption in the desired low-energy region | Methoxy and carboethoxy groups can shift absorption maxima |

| Intersystem Crossing (ISC) Efficiency | High (approaching unity) | Generally high for benzophenones mdpi.com |

| Triplet State Energy (E_T) | Higher than the acceptor's triplet energy | Substituents can fine-tune the triplet energy level |

| Triplet State Lifetime (τ_T) | Long enough for efficient energy transfer | Can be influenced by substituents and solvent |

Note: This table outlines general principles for sensitizer design based on benzophenone derivatives. The specific performance of 2-Carboethoxy-4'-methoxybenzophenone would require experimental validation.

Application in Advanced Catalysis as Ligands or Organocatalysts (Excluding Biological Catalysis)

The benzophenone framework can be utilized in advanced catalysis in two primary ways: as a ligand for metal catalysts or as an organocatalyst itself.

As Ligands: The oxygen atom of the carbonyl group and potentially other atoms in the substituents can act as coordination sites for metal ions. By incorporating a benzophenone derivative as a ligand in a metal complex, the photophysical properties of the benzophenone can be harnessed to mediate or enhance catalytic reactions. For example, in photoredox catalysis, a benzophenone-containing ligand could absorb light and initiate an electron transfer process, activating the metal center or a substrate bound to it. While specific examples using 2-Carboethoxy-4'-methoxybenzophenone are not prominent, the concept is a key area of research in catalysis.

As Organocatalysts: Certain benzophenone derivatives can function as organocatalysts, particularly in photochemical reactions. rsc.org The excited triplet state of benzophenone is a powerful hydrogen atom abstractor, a property that can be exploited to initiate radical reactions. mdpi.com For instance, benzophenone can be used to promote C-H functionalization reactions. In the context of 2-Carboethoxy-4'-methoxybenzophenone, the substituents would modulate the reactivity of the excited state, potentially influencing the efficiency and selectivity of the catalytic process. Research has explored organocatalyzed reactions for the synthesis of functionalized benzophenones, highlighting the versatility of this chemical scaffold in catalytic transformations. thieme-connect.comthieme-connect.com

Table 3: Potential Catalytic Applications of Benzophenone Derivatives

| Catalytic Role | Type of Reaction | Mechanism |

| Ligand in Photocatalysis | Cross-coupling reactions | Light absorption by the ligand, energy or electron transfer to the metal center |

| Organocatalyst | C-H functionalization | Hydrogen atom abstraction by the excited triplet state of benzophenone |

| Organocatalyst | [2+2] Cycloadditions | Energy transfer from the excited benzophenone to the substrates |

Note: This table provides examples of catalytic applications for the benzophenone class of compounds. The suitability of 2-Carboethoxy-4'-methoxybenzophenone for these specific applications would need to be investigated.

**advanced Analytical Methodologies for the Characterization and Quantification of 2 Carboethoxy 4 Methoxybenzophenone**

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may be present in 2-Carboethoxy-4'-methoxybenzophenone. These impurities can originate from starting materials, side reactions during synthesis, or degradation. GC is highly effective at separating complex mixtures of volatile compounds, while the mass spectrometer provides detailed structural information for identification. amazonaws.com

For pharmaceutical starting materials, GC coupled with high-resolution mass spectrometry (HRMS) has been used for comprehensive impurity profiling. thermofisher.com Chemical derivatization is sometimes employed to increase the volatility and improve the chromatographic properties of certain analytes, such as those with polar functional groups. jfda-online.com In the context of 2-Carboethoxy-4'-methoxybenzophenone synthesis, potential volatile byproducts could include residual solvents, unreacted precursors like 4-methoxybenzophenone (B1664615), or byproducts from esterification. The NIST Mass Spectrometry Data Center provides reference spectra for many compounds, which can be used to identify unknown peaks in a sample's chromatogram. nih.govnist.gov For instance, GC-MS analysis of the related compound 2-hydroxy-4'-methoxybenzophenone shows a prominent molecular ion peak at m/z 228, with other significant peaks at m/z 135 and 108, which can aid in its identification. nih.gov

Thermal Analysis Techniques (TGA, DSC) for Phase Transitions and Thermal Behavior

Thermal analysis techniques are crucial for characterizing the physicochemical properties of a compound, providing information on its thermal stability, melting behavior, and polymorphism.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (Tₘ), which is a key indicator of purity, and the enthalpy of fusion (ΔHfus). rsc.org For various benzophenone (B1666685) derivatives, DSC analysis reveals sharp endothermic peaks corresponding to their melting points. rsc.orgnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and determine the decomposition temperature (Tₔ), often reported as the temperature at which 5% weight loss occurs. nih.gov Studies on benzophenone derivatives show a wide range of decomposition temperatures, indicating that stability is highly dependent on the specific substituent groups. rsc.orgnih.gov For example, some polybenzoxazine derivatives exhibit good thermal stability, beginning to degrade only after 263°C. researchgate.net

Table 2: Illustrative Thermal Properties of Benzophenone Derivatives

| Compound | Tₘ (°C) | Tₔ (°C, 5% wt. loss) | Analytical Technique | Reference |

| BPDP-D | - | 424 | TGA | nih.gov |

| BPDM-D | - | 369 | TGA | nih.gov |

| BPD-D | - | 360 | TGA | nih.gov |

| BPBCzO | 123 | 277 | DSC, TGA | rsc.org |

| BCzBCzO | - | 371 | TGA | rsc.org |

| 2-Hydroxy-4-methoxybenzophenone | 62-64 | - | Melting Point Apparatus | sigmaaldrich.com |

This interactive table presents thermal data for several benzophenone derivatives from the literature, highlighting the typical ranges for melting and decomposition temperatures determined by DSC and TGA.

Advanced Mass Spectrometry Techniques (HRMS, MS/MS) for Fragmentational Analysis and Molecular Formula Confirmation

Advanced mass spectrometry techniques provide unequivocal structural confirmation of 2-Carboethoxy-4'-methoxybenzophenone.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often with an error of less than 5 ppm. thermofisher.com This accuracy allows for the unambiguous determination of the compound's elemental composition, a critical step in structure confirmation.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. dphen1.com The resulting fragmentation pattern is a molecular fingerprint that is highly specific to the compound's structure. For benzophenone-type structures, characteristic fragmentation pathways involve cleavage on either side of the central carbonyl group. nih.gov For example, the fragmentation of a related compound, 2,6,4′-trihydroxy-4-methoxybenzophenone, showed a parent ion at m/z 259 [M-H]⁻, which lost a C₆H₆O group to form a fragment at m/z 165. researchgate.net The analysis of fragmentation patterns is essential for distinguishing between isomers and confirming the connectivity of the atoms within the molecule. nih.gov

Table 3: Predicted Key MS/MS Fragments for 2-Carboethoxy-4'-methoxybenzophenone

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 285.11 [M+H]⁺ | 239.08 | C₂H₅OH (Ethanol) | 4-Methoxybenzoyl-benzoic acid cation |

| 285.11 [M+H]⁺ | 211.07 | C₃H₄O₂ (Ethyl acrylate) | 4-Methoxybenzophenone cation |

| 285.11 [M+H]⁺ | 135.04 | C₉H₈O₂ (Ethyl benzoate) | 4-Methoxybenzoyl cation |

| 285.11 [M+H]⁺ | 105.03 | C₉H₈O₃ (4-Methoxybenzoic acid) | Benzoyl cation |

This interactive table outlines the predicted fragmentation pattern for 2-Carboethoxy-4'-methoxybenzophenone based on established fragmentation rules for esters and benzophenones.

Chemometric Approaches for Data Interpretation and Pattern Recognition in Complex Analytical Datasets

When analyzing complex samples or large batches of 2-Carboethoxy-4'-methoxybenzophenone, a significant amount of data is generated, particularly from information-rich techniques like HPLC with diode-array detection (HPLC-DAD) and GC-MS. Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. bohrium.comunibo.it

Unsupervised pattern recognition techniques, such as Principal Component Analysis (PCA) , are used to reduce the dimensionality of the data and visualize any clustering or trends among samples. nih.gov This can be useful for identifying outlier batches or grouping samples based on their impurity profiles. unibo.it

Supervised techniques, like Partial Least Squares (PLS) and Classical Least Squares (CLS) , can be used to build calibration models that correlate the analytical data (e.g., peak areas at multiple wavelengths) with quantitative properties of the sample, such as the concentration of multiple components simultaneously. scilit.com Chemometric tools are also valuable for data pre-processing, for example, by using alignment algorithms to correct for minor shifts in chromatographic retention times between different runs, which enhances the reliability of subsequent multivariate analysis. unibo.it